D-Ribopyranosylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO4 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(3R,4R,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5?/m1/s1 |
InChI Key |
RQBSUMJKSOSGJJ-SOOFDHNKSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for D Ribopyranosyl Amine and Its Precursors
Chemoenzymatic and De Novo Synthesis of D-Ribopyranosyl Amine
The synthesis of D-Ribopyranosyl amine, a molecule of significant interest, can be achieved through various sophisticated strategies. These methods range from classical multistep organic transformations starting from D-ribose derivatives to highly selective chemoenzymatic processes.
Multistep Organic Syntheses from D-Ribose Derivatives
The construction of D-Ribopyranosyl amine and its analogues often begins with the readily available monosaccharide, D-ribose. One common approach involves the direct reaction of a carbohydrate with an amine-containing compound. For instance, N-arylglycosylamines can be synthesized by reacting a sugar like D-ribose with an aniline (B41778) derivative in ethanol (B145695). researchgate.net The reaction conditions, such as the presence of an acid catalyst, can influence the yield and the anomeric configuration of the resulting product. researchgate.net
A summary of the synthesis of various N-arylglycosylamines from different sugars is presented in the table below.
| Entry | Sugar | Amine | Solvent | Acid | Temp (°C) | Yield (%) | Anomeric Configuration |
| 1 | D-ribose | p-toluidine | EtOH | - | 60 | 47 | Not Specified |
| 2 | D-glucose | p-toluidine | EtOH/H₂O | HCl | 60 | 46 | Not Specified |
| 3 | D-ribose | sulfanilamide | EtOH | NH₄Cl | reflux | Not Available | α |
This table is generated based on data from a study on the synthesis of N-arylglycosylamines. researchgate.net
Furthermore, the synthesis of modified ribose derivatives, such as 3-amino-3-deoxy-D-ribose, has been accomplished from related sugars like D-xylose through multi-step sequences involving the protection of hydroxyl groups, introduction of the amino functionality, and subsequent deprotection. madridge.org Such amino-sugar derivatives are valuable precursors for more complex molecules. madridge.org Direct glycosylation methods using unprotected or selectively protected D-ribose have also been developed, offering more efficient routes to nucleoside analogues, which share the core structure of a sugar linked to a nitrogen-containing moiety. researchgate.net For example, a one-pot strategy using 5-O-monomethoxytrityl (MMTr)-protected D-ribose can yield β-furanosides, showcasing the importance of selective protection in directing the outcome of the glycosylation reaction. researchgate.net
Regio- and Stereoselective Amination Reactions
Achieving regio- and stereoselectivity during the introduction of an amino group is a significant challenge in carbohydrate chemistry. researchgate.net Traditional methods often require complex protection and deprotection schemes. nih.gov Modern biocatalytic approaches, particularly using transaminases (TAms), have emerged as powerful alternatives. nih.govucl.ac.uk
Transaminases can catalyze the amination of sugar-derived aldehydes, which can be prepared from D-ribose. ucl.ac.uk For example, an aldehyde derived from D-ribose (2b) can be converted to the corresponding cyclic aminodiol (3b) with high yield and diastereoselectivity using various transaminases. nih.govucl.ac.uk The choice of enzyme and amine donor can significantly influence the reaction's efficiency. nih.gov
The table below illustrates the preparative scale synthesis of a Boc-protected aminodiol (4b) from a D-ribose-derived aldehyde (2b) using different transaminases and amine donors.
| Aldehyde Substrate | Transaminase | Amine Donor | Isolated Yield of Boc-protected Amine (4b) (%) |
| 2b (from D-ribose) | Cv-TAm | (S)-α-MBA | 58 |
| 2b (from D-ribose) | Rh-TAm | (S)-α-MBA | 76 |
| 2b (from D-ribose) | Cv-TAm | Isopropylamine (IPA) | 91 |
| 2b (from D-ribose) | Rh-TAm | Isopropylamine (IPA) | 88 |
This table is based on data from studies on the amination of sugar-derived tetrahydrofurans with transaminases. nih.govucl.ac.uk
These enzymatic methods avoid the use of harsh reagents and multiple protection-deprotection steps, making them more atom-economical and sustainable. nih.gov The direct amination of reducing sugars using transaminases has also been demonstrated, providing access to valuable acyclic aminopolyols with high stereoselectivity. nih.gov
Enzymatic Approaches to Ribose and Amino Sugar Precursors
Enzymes play a crucial role not only in the final amination step but also in the synthesis of the necessary precursors, including ribose itself and other amino sugars. researchgate.netgoogle.com In biological systems, amino sugars are formed through the action of aminotransferases or amidotransferases, which transfer an amino group from donors like L-glutamate or L-glutamine to the keto forms of sugar phosphates. researchgate.net
The enzymatic synthesis of D-ribose-5-phosphate can be achieved from labeled pyruvate (B1213749) by utilizing the enzymes of the glycolytic and phosphogluconate pathways. google.com This approach allows for the convenient preparation of isotopically labeled carbohydrates. google.com Furthermore, enzymes such as lipases and proteases have been employed for the regioselective synthesis of sugar amino acid esters in organic solvents. nih.gov For example, a surfactant-subtilisin complex can regioselectively introduce an amino acid at the C-6 position of D-glucose. nih.gov While not directly D-ribopyranosyl amine, this demonstrates the potential of enzymes to create specific C-N linkages on a sugar scaffold. Chemoenzymatic cascades have also been developed to synthesize densely functionalized iminosugars, which are cyclic analogues of amino sugars, starting from simple building blocks. acs.org
Synthesis of Protected and Activated D-Ribopyranosyl Amine Intermediates
The synthesis of D-Ribopyranosyl amine often requires the use of protected and activated intermediates to control reactivity and ensure the desired stereochemical outcome. Protecting groups are temporarily attached to functional groups to prevent them from reacting, while activating groups make a specific position more susceptible to nucleophilic attack. organic-chemistry.org
Glycosyl Halides and Other Activated Glycosyl Donors
Glycosyl halides, particularly bromides and chlorides, are among the most common activated glycosyl donors used in the synthesis of glycosidic linkages. nih.gov The Koenigs-Knorr method, a classical approach, involves treating a per-acetylated sugar with an acetyl halide to generate a glycosyl halide, which can then react with an acceptor alcohol or amine. nih.gov For instance, acetobromoglucose is synthesized by treating glucose with acetyl bromide. nih.gov
Several methods exist for the preparation of glycosyl halides:
From unprotected sugars: Treatment of a free sugar with acetyl chloride or acetyl bromide can directly produce the per-acetylated glycosyl halide. nih.gov
From glycosyl esters: Pre-synthesized per-acetylated sugars can be converted to glycosyl bromides by reaction with HBr in glacial acetic acid. nih.gov
From thioglycosides: A convenient method involves the treatment of thioglycosides with bromine, which results in the rapid formation of glycosyl bromides under mild conditions. nih.gov
The reactivity of glycosyl halides follows the order F < Cl < Br < I. dtu.dk Besides halides, other activated donors include n-pentenyl glycosides and glycosyl phosphates, which are nature's own leaving groups in biosynthesis. dtu.dkmdpi.com The choice of the activating group depends on the specific synthetic strategy and the desired reactivity. dtu.dk For example, a protected L-ribose derivative can be converted into an aldehyde, which is a protected form of L-ribose tetraacetate, in five steps from D-ribose. google.com This aldehyde can then be used in subsequent reactions.
Protecting Group Strategies for Selective Functionalization
Protecting groups are essential tools in carbohydrate chemistry to ensure that reactions occur only at the desired position. organic-chemistry.org The hydroxyl groups of ribose are typically protected as esters (e.g., acetyl, benzoyl) or ethers (e.g., benzyl (B1604629), silyl). libretexts.org
Key strategies involving protecting groups include:
Orthogonal Protection: This strategy uses multiple protecting groups that can be removed under different, specific conditions without affecting the others. numberanalytics.com For example, a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS), removable with fluoride (B91410) ions, can be used alongside a benzyl (Bn) ether, which is removed by hydrogenolysis. libretexts.orgnumberanalytics.com This allows for the sequential modification of different hydroxyl groups within the same molecule.
Selective Protection: Due to differences in reactivity, it is often possible to selectively protect one hydroxyl group over others. The primary 5'-hydroxyl group of ribose is sterically more accessible and can often be protected selectively, for example, with a bulky trityl (Tr) or dimethoxytrityl (DMT) group. researchgate.netlibretexts.org
Amine Protection: When synthesizing glycosyl amines, the amino group itself may need protection. Common amine protecting groups include carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc), which prevent the amine from acting as a nucleophile during other reaction steps. organic-chemistry.orglibretexts.org
The careful selection and manipulation of protecting groups are critical for the successful multistep synthesis of complex molecules like D-Ribopyranosyl amine, enabling chemists to control the regioselectivity and stereoselectivity of each transformation. numberanalytics.com
Chemical Reactivity and Mechanistic Investigations of D Ribopyranosyl Amine Derivatives
Reactions of the Glycosyl Amine Linkage
The N-glycosidic bond, which connects the D-ribopyranose sugar moiety to an amine group, is a central feature influencing the stability and reactivity of glycosylamines. numberanalytics.com This linkage is susceptible to hydrolysis and can be involved in various rearrangement reactions. acs.org The reactions involving this bond are fundamental to the synthetic utility of D-ribopyranosyl amine derivatives.
Nucleophilic Reactivity of the Amine Functionality
The amine group in D-ribopyranosyl amine is nucleophilic and can participate in a range of chemical reactions, including nucleophilic substitution and reductive amination. numberanalytics.com However, its reactivity is highly dependent on the pH of the solution. Protonation of the amine group under acidic conditions drastically reduces its nucleophilicity, thereby minimizing its reactivity. nih.gov This characteristic is crucial in controlling reaction pathways.
The nucleophilicity of the amine allows for reactions such as acylation and alkylation. Studies on various glycosylamines demonstrate their successful reaction with alkylamines, arylamines, and aminoesters, leading to a variety of functionalized derivatives. researchgate.net The reaction conditions can be optimized to achieve high yields, as seen in solventless mechanosynthesis approaches which offer an environmentally friendly alternative for producing these compounds. researchgate.net However, the reactivity can be hindered by steric factors; for instance, secondary amines like dioctylamine (B52008) show significantly reduced reactivity compared to primary amines. researchgate.net
N-Glycosylation Reactions for Nucleoside Analogs
N-glycosylation, the formation of an N-glycosidic bond between a sugar and a nucleobase, is the most common and critical step in the synthesis of nucleoside analogs, which are vital in antiviral and anticancer research. nih.govrsc.org D-ribopyranosyl amine derivatives are key precursors in these syntheses.
The Vorbrüggen glycosylation is a widely used method, which typically involves reacting a protected, acylated sugar with a silylated nucleobase in the presence of a Lewis acid catalyst. nih.gov While effective, this protocol can face challenges, especially with weakly reactive nucleobases. In such cases, competing reactions can occur; for example, the solvent (like acetonitrile) can become a competing nucleophile, reacting with the activated riboside and leading to significant by-product formation and lower yields of the desired nucleoside analog. frontiersin.org To overcome these issues, modifications to the reaction conditions, such as changing the solvent to a non-nucleophilic one like 1,2-dichloroethane (B1671644) or altering the catalyst system, are often necessary. frontiersin.org
The synthesis of nucleosides with the less common α-anomeric configuration, which is found in compounds like coenzyme B12, presents a unique challenge. nih.gov A common strategy involves the glycosylation of a reduced, and therefore more nucleophilic, base precursor (like an indoline (B122111) instead of an indole), followed by reoxidation to the final aromatic nucleobase. nih.gov This highlights the adaptability of N-glycosylation strategies to access diverse molecular architectures.
| Sugar Derivative | Nucleobase/Amine | Conditions | Product Type | Key Finding/Reference |
|---|---|---|---|---|
| Perbenzoylated 2-methyl-ribose | 6-chloro-7-deaza-7-iodopurine | Vorbrüggen (BSA, TMSOTf, DBU, MeCN) | β-N-glycoside | Solvent can act as a competing nucleophile, reducing yield. frontiersin.org |
| 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose | Trimethylsilylated Indolines | 2-fluoro-1-methylpyridinium p-toluene sulfonate, CH2Cl2 | α-N-glycoside | Reaction is highly regioselective for the α-anomer. nih.gov |
| L-Rhamnose | Benzylamine | Solventless milling | β-N-glycosylamine | High yield (99%) achieved with an environmentally friendly method. researchgate.net |
| L-Rhamnose | Aniline (B41778) | Solventless milling | β-N-glycosylamine | High yield (99%) demonstrates applicability to aromatic amines. researchgate.net |
Transformations Involving the D-Ribopyranose Ring System
The D-ribopyranose ring is not merely a scaffold but an active participant in the chemistry of these derivatives. Its hydroxyl groups can be modified, and the ring itself can undergo opening and closing reactions, leading to a variety of structural isomers and derivatives.
Modifications at Hydroxyl Positions
The hydroxyl groups on the D-ribopyranose ring offer multiple sites for chemical modification. These modifications are crucial for altering the properties of the molecule, such as its stability or affinity for biological targets, and for installing protecting groups during multi-step syntheses. nih.gov
Esterification of the hydroxyl groups with acylating agents (e.g., benzoyl or acetyl groups) is a common strategy. For example, 2,3,4-tri-O-benzoyl-D-ribopyranose derivatives are frequently used intermediates. researchgate.net Substituents can also be introduced at specific positions to enhance biological activity or stability. For instance, introducing fluorine at the 2'-position can increase nuclease resistance. nih.gov The etherification of the 2'-hydroxyl group, such as in the 2'-O-methoxyethyl modification, is another key strategy used in FDA-approved oligonucleotide drugs to increase binding affinity to RNA and resistance to nucleases. nih.gov
Ring-Opening and Ring-Closing Reactions
In aqueous solution, D-ribose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal forms, including the six-membered pyranose and five-membered furanose rings. biomedres.uswikipedia.orgmasterorganicchemistry.com At room temperature, the pyranose forms of D-ribose predominate (about 76%), with the furanose forms making up most of the remainder (24%), and only a very small fraction existing as the linear aldehyde. wikipedia.org This equilibrium, known as ring-chain tautomerism, is fundamental to the reactivity of the sugar. masterorganicchemistry.com
This dynamic nature allows for the interconversion between pyranose and furanose forms, a process influenced by factors like temperature and the presence of catalysts. aip.org The open-chain form, though present in low concentration, is the reactive species in reactions like reduction with NaBH₄ to form alditols. libretexts.org
Furthermore, the pyranose ring can be intentionally opened to create acyclic derivatives or serve as a precursor for other ring systems. For example, a ring-opened analog of adenosylcobalamin, nicked between the C2' and C3' positions, was found to be completely inactive as a coenzyme, highlighting the essential structural role of the intact ribofuranose ring in that specific biological context (note: this example is for furanose but illustrates the principle of ring integrity). nih.gov More synthetically oriented transformations include the acid-catalyzed conversion of ribopyranose into furfural, a process that involves a series of dehydration and cyclization steps following initial ring-opening. biomedres.us Ring-opening polymerization of 1,4-anhydro-α-D-ribopyranose derivatives is another powerful technique used to synthesize stereoregular polysaccharides. acs.org
| Form | Sub-Form | Approximate Percentage | Reference |
|---|---|---|---|
| Pyranose | α-pyranose | ~76% (α:β = 1:2) | wikipedia.org |
| β-pyranose | |||
| Furanose | α-furanose | ~24% (α:β = 1:3) | wikipedia.org |
| β-furanose | |||
| Open-Chain | Aldehyde | ~0.1% | wikipedia.org |
Formation of Complex Molecular Architectures
Beyond their use in nucleoside synthesis, D-ribopyranosyl amine derivatives and their parent sugar, D-ribose, are valuable starting materials for constructing more complex and diverse molecular architectures. These include glycoconjugates, natural product analogs, and specialized glycosyl donors.
For example, D-ribose has been used as a precursor in the synthesis of glycosidase inhibitors and other natural products. A notable application is the elongation of the D-ribose carbon chain, followed by ring-closing metathesis, to create carbocyclic compounds like gabosine A. dtu.dk Photocatalytic methods are also being explored to connect carbohydrate moieties to amino acids, creating glycosyl-α-amino acids, which are an important class of glycoconjugates. acs.org
Furthermore, strategic modifications of the D-ribopyranose ring can lead to the formation of highly specialized glycosyl donors. An olefination-cyclization-glycosylation sequence starting from 2,3,5-tri-O-benzyl-D-ribose has been developed to prepare 2-deoxy-2-iodohexopyranosyl-1-thioglycosides. acs.org These intermediates are valuable donors for the stereoselective synthesis of 2-deoxyglycosides, which are components of many biologically active molecules. acs.org Similarly, a ruthenium-catalyzed cross-metathesis reaction has been employed to construct 2,3-dideoxy-D-ribopyranose ring systems, which are also important scaffolds found in nature. rsc.org
Cyclization Reactions Leading to Heterocyclic Systems (e.g., thioureas, thiazoles, imidazoline-thiones)
The strategic placement of functional groups on the D-ribopyranosyl amine framework enables intramolecular cyclization reactions, providing access to a diverse range of heterocyclic compounds. These reactions are fundamental in the synthesis of nucleoside analogues and other biologically relevant molecules.
Thioureas as Key Intermediates
The primary amine of D-ribopyranosyl amine serves as a nucleophile for the synthesis of N-glycosyl thioureas. These thioureas are stable, key intermediates that can be further elaborated into various heterocyclic systems. A common synthetic route involves the reaction of a protected D-ribopyranosyl amine derivative with an isothiocyanate or a thiophosgene (B130339) equivalent.
For instance, 2,3,4-tri-O-benzoyl-β-D-ribopyranosylamine hydrobromide can be reacted with thiophosgene in a basic medium to generate the corresponding 2,3,4-tri-O-benzoyl-α- and -β-D-ribopyranosyl isothiocyanates. researchgate.net These isothiocyanates are versatile electrophiles. Subsequent treatment with primary amines, such as phenacylamine hydrochlorides, yields N-phenacyl-N'-(2,3,4-tri-O-benzoyl-α- and -β-D-ribopyranosyl)thioureas. researchgate.net The thiourea (B124793) moiety in these structures is a crucial building block for further cyclization. These thioureas, derived from D-ribosylamino moieties, are also explored as potential building blocks for creating thioureylene-di-nucleosides, which feature a non-ionic bridge that is isosteric to the natural phosphate (B84403) bridge in nucleic acids. researchgate.net
Thiazole (B1198619) Synthesis via Thiourea Cyclization
The D-ribopyranosyl thiourea intermediates can undergo cyclodehydration to form thiazole rings. This transformation is a well-established method for constructing the 2-aminothiazole (B372263) scaffold, a common motif in medicinal chemistry. The cyclization of N-phenacyl-N'-(ribopyranosyl)thioureas provides a direct route to 2-(ribopyranosylamino)thiazoles. Specifically, the 5-aryl-2-(2,3,4-tri-O-benzoyl-α- and -β-D-ribopyranosylamino)thiazoles have been successfully prepared through the cyclodehydration of the corresponding phenacylribopyranosylthioureas using reagents like acetic anhydride (B1165640) and phosphoric acid. researchgate.net This reaction proceeds via an intramolecular nucleophilic attack of the sulfur atom on the carbonyl of the phenacyl group, followed by dehydration to yield the aromatic thiazole ring.
Imidazoline-thiones
The synthesis of imidazoline-thiones (or 2-imidazolidinethiones) from thiourea precursors is another important cyclization reaction. While specific examples starting directly from D-ribopyranosyl amine are not extensively documented in the provided literature, the general pathway involves the intramolecular cyclization of an N-substituted thiourea bearing a suitable leaving group on the second substituent. A relevant example is the solid-phase synthesis of 2-imidazolidinethiones through the Mitsunobu reaction of N-(2-hydroxyethyl)thioureas. researchgate.net This suggests a potential pathway where a D-ribopyranosyl amine-derived thiourea, functionalized with a hydroxyethyl (B10761427) group or a similar moiety, could undergo intramolecular cyclization to form a D-ribopyranosyl-substituted imidazoline-thione.
Table 1: Cyclization Reactions of D-Ribopyranosyl Amine Derivatives
| Starting Material | Reagents | Product | Heterocyclic System |
|---|---|---|---|
| 2,3,4-tri-O-benzoyl-β-D-ribopyranosylamine hydrobromide | 1. Thiophosgene, Base 2. Phenacylamine hydrochloride | N-phenacyl-N'-(2,3,4-tri-O-benzoyl-D-ribopyranosyl)thiourea | Thiourea |
| N-phenacyl-N'-(2,3,4-tri-O-benzoyl-D-ribopyranosyl)thiourea | Acetic anhydride, Phosphoric acid | 5-aryl-2-(2,3,4-tri-O-benzoyl-D-ribopyranosylamino)thiazole | Thiazole |
| N-(2-hydroxyethyl)thioureas (General) | Mitsunobu Reagents (e.g., DEAD, PPh3) | 2-Imidazolidinethione | Imidazoline-thione |
Conjugation Chemistry for Advanced Constructs
The conjugation of D-ribopyranosyl amine to other molecules is a powerful strategy for developing advanced molecular constructs with tailored properties. This approach, often termed glycoconjugation, leverages the biocompatibility and specific molecular recognition properties of the carbohydrate moiety. researchgate.net The resulting glycoconjugates find applications in various fields, including medicinal chemistry and materials science.
The reaction of D-ribose with arylamines is a direct method for forming N-aryl-D-ribopyranosylamines. uea.ac.uk These reactions are fundamental to creating a wide array of conjugate structures. The resulting products often exhibit unique structural features and intermolecular interactions.
A notable example is the reaction of D-ribose with sulfanilamide, which yields N-(p-sulfamoylphenyl)-α-D-ribopyranosylamine. nih.gov X-ray crystallography studies of this conjugate revealed that the ribopyranose ring adopts a ¹C₄ conformation, which is stabilized by an intramolecular hydrogen bond. uea.ac.uknih.gov The formation of such conjugates highlights the potential to modify the physicochemical properties of bioactive molecules like sulfonamides. researchgate.netnih.gov The interactions between the sulfamoyl group and the sugar moiety, as well as the intermolecular hydrogen bonding patterns, are crucial for the solid-state architecture of these materials. nih.gov
Another significant conjugation reaction involves the use of 2,4-dinitrofluorobenzene (Sanger's reagent). The reaction with D-ribosylamine derivatives leads to the formation of N-(2,4-dinitrophenyl) derivatives. uea.ac.uk For instance, the controlled acidic hydrolysis of a protected ribofuranosylamine derivative unexpectedly yielded N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine. uea.ac.uk This type of conjugation is historically important in peptide and protein chemistry and demonstrates the ability of the ribopyranosyl amine to be incorporated into complex biomolecular assemblies.
These conjugation strategies demonstrate that D-ribopyranosyl amine is a valuable building block for creating hybrid molecules where the sugar component can influence solubility, conformation, and biological interactions. researchgate.net
Table 2: Conjugation of D-Ribopyranosyl Amine
| D-Ribopyranosyl Amine Source | Conjugating Agent | Resulting Conjugate | Significance |
|---|---|---|---|
| D-Ribose | Sulfanilamide | N-(p-sulfamoylphenyl)-α-D-ribopyranosylamine | Formation of a sulfonamide glycoconjugate with specific solid-state structure. nih.gov |
| 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (via hydrolysis) | 2,4-Dinitrofluorobenzene | N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine | Demonstrates conjugation to a classic biochemical probe. uea.ac.uk |
| D-Ribose | General Arylamines | N-Aryl-D-ribopyranosylamines | Fundamental reaction for creating a broad class of glycoconjugates. uea.ac.uk |
Derivatives and Structural Analogs of D Ribopyranosyl Amine
N-Glycosidic Derivatives with Modified Aglycones
A significant area of research has focused on the synthesis of N-glycosidic derivatives of D-ribopyranosyl amine where the aglycone (the non-sugar portion) is modified. These analogs are instrumental in understanding the structure and function of N-linked glycoproteins and in the development of synthetic nucleosides with potential therapeutic applications.
N-(D-Ribopyranosyl)alkanamides as Glycoprotein Linkage Analogs
A study on the synthesis and X-ray crystallographic analysis of several N-(D-ribopyranosyl)alkanamides revealed the significant influence of the C5-hydroxymethyl group and the configuration of hydroxyl groups at the C2, C3, and C4 positions on the N-glycosidic torsion angle (ϕN). nih.goviitm.ac.inias.ac.in This research provides valuable insights into how the sugar component affects the three-dimensional structure of the glycan-protein linkage. nih.gov
Table 1: Key Research Findings on N-(D-Ribopyranosyl)alkanamides
| Research Focus | Key Findings | Reference |
| Synthesis and X-ray Crystallography | The C5-hydroxymethyl group and the stereochemistry of hydroxyl groups at C2, C3, and C4 significantly impact the N-glycosidic torsion angle. | nih.govasianpubs.orgiitm.ac.in |
| Comparison with other Glycosyl Alkanamides | Ribosyl alkanamides exhibit a wider range of deviations in their N-glycosidic torsion angles compared to hexopyranosyl alkanamides. | nih.gov |
| Significance | Provides a deeper understanding of the conformational dynamics of the N-glycoprotein linkage region. | nih.govasianpubs.org |
Nucleosidic Analogs Containing D-Ribopyranosyl Amine Moieties
Nucleosides, the fundamental building blocks of nucleic acids, are composed of a nucleobase attached to a sugar, typically ribose or deoxyribose in their furanose form. However, synthetic chemists have created a vast number of nucleoside analogs with modified sugars, including those containing D-ribopyranosyl amine, to explore their potential as antiviral or anticancer agents. nih.gov
One such example, though not a direct D-ribopyranosyl amine derivative but illustrative of the diversity, is the class of benzimidazole (B57391) nucleosides. nih.gov For instance, 1H-β-D-ribofuranosyl-2-bromo-5,6-dichlorobenzimidazole (BDCRB) is an inhibitor of human cytomegalovirus (CMV). nih.gov While this specific compound contains a ribofuranose ring, related analogs with a D-ribopyranosyl sugar have also been synthesized and studied for their biological activities. nih.gov The modification of the sugar moiety is a common strategy to alter the pharmacological properties of nucleoside analogs. nih.gov
Another area of interest is the synthesis of novel nucleoside analogs from 2-amino-9-(beta-D-ribofuranosyl)purine, where the purine (B94841) ring is further functionalized. nih.gov Although these examples utilize the furanose form of ribose, the underlying principle of modifying the nucleoside structure to create new chemical entities with potentially useful biological properties is directly applicable to D-ribopyranosyl amine derivatives.
Oligomeric and Polymeric Architectures Incorporating D-Ribopyranosyl Units
Beyond single-molecule derivatives, D-ribopyranosyl units have been incorporated into larger oligomeric and polymeric structures, most notably in the field of nucleic acid chemistry. These synthetic constructs, often referred to as xeno-nucleic acids (XNAs), explore alternative backbones and sugar pucker conformations to understand the fundamental principles of genetic information storage and to create novel therapeutic and diagnostic tools. rsc.org
Oligonucleotides with 2′-O-β-D-Ribopyranosyl Nucleosides
Researchers have successfully synthesized oligonucleotides containing 2′-O-β-D-ribopyranosyl nucleosides. nih.govtandfonline.comtandfonline.com In these modified nucleic acids, a D-ribopyranosyl group is attached to the 2'-hydroxyl of a nucleoside within the oligonucleotide chain. nih.govtandfonline.commsu.ru The synthesis of these disaccharide nucleosides and their incorporation into oligonucleotides has been achieved with good efficiency. tandfonline.commsu.ru
Studies on the physicochemical properties of these modified oligonucleotides have shown that they can form stable duplexes with complementary RNA strands. msu.ru The thermal stability (Tm) of these DNA/RNA duplexes is only slightly altered by a single substitution, with changes ranging from +0.5°C to -0.4°C. tandfonline.com This indicates that the bulky 2'-O-ribopyranosyl modification can be accommodated within an A-type helical structure, which is characteristic of RNA duplexes. tandfonline.com
Diverse Functionalized D-Ribopyranosyl Amine Derivatives
The versatility of D-ribopyranosyl amine chemistry extends to a variety of other functionalized derivatives. These compounds are often synthesized for specific applications, ranging from probes for studying biological systems to building blocks for more complex molecular architectures.
For example, the direct reaction of unprotected D-ribose with urea (B33335) has been shown to produce α- and β-D-ribopyranosyl urea. nih.gov This solvent-free method provides a straightforward route to these compounds, which are of interest for their potential biological activities and as precursors for further chemical modifications. nih.gov
Furthermore, the synthesis of various glycosylamine derivatives of D-ribose has been reported, highlighting the diverse range of chemical transformations that can be applied to this core structure. researchgate.net These include the preparation of fully acetylated glycopyranosylamine derivatives and the study of their conformational properties using NMR spectroscopy. researchgate.net The ability to introduce a wide range of functional groups onto the D-ribopyranosyl amine scaffold opens up numerous possibilities for creating novel compounds with tailored properties.
Isothiocyanates and Thioureas of D-Ribopyranosyl Amine
The transformation of the primary amino group of D-ribopyranosyl amine into isothiocyanate and thiourea (B124793) functionalities represents a significant area of research. These derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential biological activities.
Research Findings:
The synthesis of D-ribopyranosyl isothiocyanates and their subsequent conversion to thioureas has been documented. One established method begins with the appropriate D-ribopyranosyl amine precursor. For instance, the reaction of 2,3,4-tri-O-benzoyl-β-D-ribopyranosylamine hydrobromide with thiophosgene (B130339) in a basic medium has been shown to yield both the α- and β-anomers of 2,3,4-tri-O-benzoyl-D-ribopyranosyl isothiocyanate. researchgate.netresearchgate.net
These glycosyl isothiocyanates are highly reactive intermediates. researchgate.net They readily react with various amine-containing compounds to form the corresponding N-glycosyl thioureas. For example, treatment of 2,3,4-tri-O-benzoyl-D-ribopyranosyl isothiocyanates with phenacylamine hydrochlorides leads to the formation of N-phenacyl-N′-(2,3,4-tri-O-benzoyl-α- and -β-D-ribopyranosyl)thioureas. researchgate.net These thiourea derivatives can be further cyclized to produce other complex heterocyclic structures, such as thiazoles. researchgate.net
The general principle of forming thioureas involves the coupling of an isothiocyanate with an amine. beilstein-journals.orgcsic.es This reaction is a common strategy for creating thiourea-linked compounds. researchgate.net While many synthetic routes for isothiocyanates involve toxic reagents like thiophosgene, alternative methods are being developed using reagents such as di-tert-butyl dicarbonate (B1257347) or elemental sulfur with a catalyst. nih.govkiku.dk These methods provide pathways to isothiocyanates from primary amines, which are then converted to thioureas. beilstein-journals.orgkiku.dk
Furthermore, research into unprotected glycosylamines has demonstrated that they can be converted into O-unprotected β-D-glycopyranosyl isothiocyanates, which exist in equilibrium with cyclic thiocarbamate forms. These intermediates can then be coupled with amines to produce glycosyl thioureas. researchgate.net
Exploration of Other Amine Functionalities (primary, secondary, tertiary)
Amines are classified into three categories—primary (1°), secondary (2°), and tertiary (3°)—based on the number of hydrocarbon groups (alkyl or aryl) directly bonded to the nitrogen atom. libretexts.org
Primary (1°) amines have one hydrocarbon group attached to the nitrogen (R-NH₂).
Secondary (2°) amines have two hydrocarbon groups (R₂NH). chemguide.co.uk
Tertiary (3°) amines have three hydrocarbon groups (R₃N). chemguide.co.uk
D-Ribopyranosyl Amine as a Primary Amine:
D-Ribopyranosyl amine itself is a primary amine . chemguide.co.ukbyjus.com The structure consists of a single D-ribopyranosyl group (a hydrocarbon derivative) attached to a nitrogen atom, which is also bonded to two hydrogen atoms. Its formula can be represented as R-NH₂, where 'R' is the D-ribopyranosyl moiety. The presence of this primary amino group with its two hydrogen atoms and a lone pair of electrons is central to its chemical reactivity, allowing it to act as a nucleophile and to form derivatives like the isothiocyanates and thioureas discussed previously. researchgate.netkiku.dk
Exploration of Secondary and Tertiary D-Ribopyranosyl Amines:
The synthesis of secondary and tertiary D-ribopyranosyl amines would involve the replacement of one or both hydrogen atoms on the nitrogen of the primary amine with other hydrocarbon groups.
A secondary D-ribopyranosyl amine would have the general structure R-NH-R', where R is the ribopyranosyl group and R' is another hydrocarbon group.
A tertiary D-ribopyranosyl amine would have a structure such as R-N(R')R'', where R is the ribopyranosyl group and R' and R'' are other hydrocarbon groups. youtube.com
While the derivatization of the primary amine of D-ribose is a key aspect of its chemistry, the specific synthesis and characterization of secondary and tertiary D-ribopyranosyl amines are less commonly detailed in foundational studies compared to their amide or thiourea counterparts. However, the principles of amine synthesis suggest that such compounds could be formed through standard organic reactions, such as the alkylation of D-ribopyranosyl amine. The exploration of these higher-order amine functionalities represents a potential avenue for creating novel structural analogs with unique steric and electronic properties.
Research Applications in Chemical Biology and Synthetic Systems
Design and Synthesis of Artificial Genetic Polymers
The quest to understand the structural basis of genetic information storage and transfer has led to the design of artificial genetic polymers. In this context, pyranosyl-RNA (p-RNA), which incorporates a D-ribopyranosyl backbone, has emerged as a significant model system.
A central question in the study of artificial nucleic acids is their ability to form stable, selective base pairs. Research has demonstrated that p-RNA forms double helices with Watson-Crick pairings that are notably more stable than those of natural RNA. colostate.eduresearchgate.net This enhanced stability is a key characteristic of the p-RNA system. nih.gov The six-membered ribopyranose ring, compared to the five-membered ribofuranose in RNA, leads to a different backbone conformation, resulting in a helical structure that is more linear and has a larger pitch than the A-form helix of RNA or the B-form of DNA. uni-muenchen.de
The thermodynamic stability of nucleic acid duplexes is often characterized by the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Comparative studies consistently show that p-RNA duplexes exhibit higher Tm values than their corresponding RNA or DNA counterparts. colostate.eduresearchgate.net This suggests that the p-RNA structure is thermodynamically more favorable. For instance, a duplex of p-RNA can have a Tm that is significantly higher than an analogous RNA:RNA duplex under the same conditions. researchgate.net This increased stability is attributed to factors including optimized base stacking and reduced conformational strain within the pyranosyl backbone. nih.gov
| Duplex Type | Relative Helix Stability (Tm) | Helical Geometry |
| p-RNA : p-RNA | High | Linear, slight left-handed twist |
| RNA : RNA | Moderate | A-form (right-handed) |
| DNA : DNA | Low to Moderate | B-form (right-handed) |
| RNA : DNA Hybrid | Intermediate | A/B intermediate form |
This table provides a generalized comparison of helix stability. Actual Tm values are sequence and concentration-dependent. researchgate.netnih.govgithub.io
Furthermore, p-RNA exhibits high fidelity in base pairing, meaning it has a strong preference for forming correct Watson-Crick pairs (A-T/U, G-C) over mismatched pairs. nih.gov This selectivity is a crucial prerequisite for any molecule intended to function as a genetic material.
The unique properties of the D-ribopyranosyl scaffold are exploited in the design of modified oligonucleotides that mimic or enhance the functions of natural nucleic acids. By incorporating D-ribopyranosyl amine or similar pyranose-based units into DNA or RNA strands, researchers can create synthetic genetic polymers, known as xenonucleic acids (XNAs), with tailored properties. oup.comrsc.org
These modifications can impart desirable characteristics such as increased resistance to nuclease degradation, which is a major challenge for therapeutic applications of natural oligonucleotides. The altered sugar-phosphate backbone of p-RNA and related analogs can prevent recognition by the enzymes that typically degrade DNA and RNA. nih.gov
Functionally, these synthetic polymers can mimic the information-storing capacity of DNA and RNA. Studies have shown that p-RNA can act as a template for the synthesis of a complementary strand, a fundamental process in replication. nih.gov Although p-RNA does not cross-pair with DNA or RNA to form stable hetero-duplexes, it forms a self-contained genetic system that is orthogonal to natural ones. uni-muenchen.denih.gov This orthogonality is of great interest for the development of synthetic biological systems that can operate in parallel with, but independently of, the cell's natural genetic machinery.
Role in Enzymatic Transformations and Biocatalysis
The interaction of D-ribopyranosyl derivatives with enzymes is a growing area of research, with implications for enzyme engineering and the biocatalytic production of valuable chiral compounds.
Enzymes, particularly those involved in nucleic acid metabolism like nucleoside phosphorylases and polymerases, often exhibit high specificity for the furanose form of ribose found in natural nucleosides. nih.govnih.gov Consequently, D-ribopyranosyl derivatives are generally poor substrates for these wild-type enzymes. rsc.org
However, this inherent lack of reactivity can be overcome through enzyme engineering. justia.com By modifying the active site of an enzyme through targeted mutagenesis, it is possible to alter its substrate specificity to better accommodate the pyranose ring structure. vtt.finih.gov For example, researchers are working to engineer polymerases that can accept and process pyranosyl-nucleoside triphosphates, which would enable the enzymatic synthesis and replication of p-RNA. This approach holds promise for creating novel biocatalysts for the production of XNAs. rsc.org The study of how enzymes discriminate between pyranose and furanose forms provides valuable insights into the principles of molecular recognition and enzyme-substrate binding. nih.govbiorxiv.orgbeilstein-journals.org
Biocatalysis offers an environmentally friendly and highly selective method for synthesizing complex molecules. rsc.org D-Ribopyranosyl amine and related sugar derivatives can serve as starting materials for the enzymatic synthesis of chiral amino sugars, which are important building blocks for pharmaceuticals and other bioactive compounds. researchgate.netnih.gov
Transaminases, for example, are a class of enzymes that can catalyze the transfer of an amino group to a carbonyl group. By using a suitable amine donor, a transaminase can convert a keto-sugar derived from D-ribose into a specific chiral amino sugar. nottingham.ac.uk This enzymatic approach provides excellent control over the stereochemistry of the product, which is often difficult to achieve through traditional chemical synthesis. The use of whole-cell biocatalysts or purified enzymes for these transformations is an area of active development. unimi.it
| Enzyme Class | Reaction Type | Starting Material (Example) | Product (Example) |
| Transaminase (ATA) | Reductive Amination | D-Ribose derived ketose | Chiral Amino Polyol |
| Nucleoside Phosphorylase | Glycosylation / Transglycosylation | D-Ribopyranose-1-phosphate | Pyranosyl Nucleoside Analog |
| Aldolase | C-C Bond Formation | Acetaldehyde + D-Glyceraldehyde-3-phosphate | Deoxyribose-5-phosphate |
This table illustrates potential biocatalytic transformations involving D-ribopyranosyl derivatives or related sugar chemistry. vtt.fichemrxiv.org
Fundamental Investigations in Prebiotic Chemistry and Origin of Chirality
The properties of D-ribopyranosyl amine and p-RNA are highly relevant to investigations into the chemical origins of life, particularly the "RNA world" hypothesis and the emergence of homochirality. nih.gov
The RNA world hypothesis posits that RNA, or an RNA-like molecule, was the primary genetic and catalytic molecule before the evolution of DNA and proteins. colostate.edu However, the prebiotic synthesis of ribofuranose, the sugar component of RNA, is problematic as it is often produced in low yields and is unstable. colostate.eduastrobiology.com In contrast, pyranose sugars are often more stable and more readily formed under plausible prebiotic conditions. masterorganicchemistry.comwikipedia.org This has led to the proposal that a pyranosyl-based genetic system, like p-RNA, may have preceded the evolution of the furanosyl-based RNA system. colostate.edunih.gov The superior stability and selective base-pairing of p-RNA make it a compelling candidate for a primordial genetic polymer. nih.govucl.ac.uk
D-Ribopyranosyl Amine in Alternative Informational Macromolecules
One of the most significant applications of D-ribopyranosyl derivatives is in the construction of alternative genetic polymers. Scientists have synthesized and studied oligonucleotide systems based on a pyranose (six-membered) sugar ring instead of the furanose (five-membered) ring found in natural RNA. This exploration aims to understand why nature selected the furanose form for its genetic material and to probe the chemical and informational properties of isomeric structures.
Pyranosyl-RNA ('p-RNA') is a prominent example of such an alternative informational macromolecule. researchgate.net It is an oligonucleotide system that is isomeric to natural RNA, built from the same fundamental components but differing in the ring structure of the ribose and the connectivity of the phosphate (B84403) backbone. researchgate.net In p-RNA, the backbone consists of β-D-ribopyranosyl units linked by (4'→2') phosphodiester bonds, in contrast to the (5'→3') furanosyl linkage in RNA. researchgate.net The synthesis of these p-RNA sequences has been achieved and their properties studied, providing a reference point for understanding the specific structural advantages of natural RNA. researchgate.net
Studies involving the direct reaction of nucleobases like adenine (B156593) with D-ribose under plausible prebiotic conditions, such as heating a dry mixture, have been shown to yield N6-ribopyranosyl isomers (pyranosides) rather than the furanosides that constitute natural nucleosides. nih.gov This finding lends support to the investigation of pyranose-based systems as potential early genetic materials, as their formation may have been favored under certain prebiotic scenarios. nih.govrsc.org The study of p-RNA is considered etiologically relevant, as it helps to uncover the specific structural features that likely made RNA the superior system for biological function. researchgate.net
Table 1: Comparison of Natural RNA and Pyranosyl-RNA (p-RNA)
| Feature | Natural RNA | Pyranosyl-RNA (p-RNA) |
|---|---|---|
| Sugar Ring Structure | β-D-ribofuranose (5-membered ring) | β-D-ribopyranose (6-membered ring) researchgate.net |
| Phosphodiester Linkage | 3' → 5' | 4' → 2' researchgate.net |
| Status in Biology | Central genetic material in biology | Synthetic isomeric system for research researchgate.net |
| Prebiotic Formation | Synthesis is complex | Pyranose form can be prevalent in glycosylation of unprotected ribose nih.govrsc.org |
Enantiomeric Selection in Ribose Chemistry
The homochirality of life—the exclusive use of D-sugars and L-amino acids—is a fundamental and unresolved question in the study of life's origins. mdpi.com While ribose can be formed under presumed prebiotic conditions, it results in a mixture of both D- and L-enantiomers. mdpi.com However, only D-ribose is found in the nucleic acids of all known organisms. mdpi.com Research using D-ribose derivatives is providing crucial insights into the potential mechanisms behind this enantiomeric selection.
A key hypothesis is that the chirality of the sugar component of the first genetic polymers influenced the selection of amino acid enantiomers. Experiments have been designed to test this by studying the binding affinity between RNA containing D-ribose and the two enantiomers of amino acids. In a significant study, researchers investigated the interaction between mixed, equimolar D-ribose RNAs and both L- and D-histidine. nih.gov
The results of this selection experiment were striking. The D-ribose RNA molecules showed a reproducible and significant preference for binding to L-histidine. nih.gov Specifically, the study found a four- to sixfold greater abundance of RNA binding sites for L-histidine compared to D-histidine. nih.gov This suggests that a binding site for L-histidine on a D-ribose RNA molecule is more probable and requires fewer specific nucleotides to form. nih.gov These findings support a model where the prior biological selection of D-ribose RNA could have subsequently driven the selection and incorporation of L-amino acids during the evolution of translation. nih.gov If a D-ribose RNA population were equilibrated with a racemic mixture of histidine, it was calculated that L-histidine would be involved in as many as seven out of every eight RNA-amino acid complexes. nih.gov
Table 2: Findings on Chiral Selection between D-Ribose RNA and Histidine Enantiomers
| Parameter | Observation | Implication |
|---|---|---|
| Binding Target | L-Histidine vs. D-Histidine | Investigating preferential binding to D-Ribose RNA nih.gov |
| Relative Abundance of Binding Sites | 4- to 6-fold greater abundance of sites for L-Histidine nih.gov | A D-Ribose RNA site for L-Histidine is statistically more frequent and requires less genetic information nih.gov |
| Calculated Binding Ratio | L-Histidine would participate in ~7 of 8 RNA:His complexes in an equilibrated system nih.gov | Strong selective pressure for L-Histidine if D-Ribose RNA is the genetic polymer |
| Evolutionary Hypothesis | Biological selection of D-ribose could have preceded and directed the selection of L-amino acids nih.gov | Provides a potential chemical basis for the observed homochirality in biological systems |
Advanced Analytical Methodologies for D Ribopyranosyl Amine Research
Chromatographic Separation and Characterization Techniques
Chromatographic methods are indispensable for the separation and analysis of D-ribopyranosyl amine and related compounds. These techniques exploit differences in the physical and chemical properties of molecules to achieve separation, providing critical information on purity and composition.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of D-ribopyranosyl amine and for monitoring the progress of chemical reactions involving this compound. scispace.comnih.govchromatographyonline.com HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures. d-nb.info For instance, a stability-indicating HPLC assay using a derivatized β-cyclodextrin column has been developed to separate isomers and degradation products of related nucleoside analogs, demonstrating the power of this technique in resolving closely related structures. nih.gov The method's precision is often validated through intraday and interday assays, with relative standard deviations (RSD) typically falling within acceptable ranges, ensuring the reliability of the results. nih.govd-nb.info
In reaction monitoring, HPLC can track the consumption of reactants and the formation of products over time. For example, HPLC has been used to monitor the production of D-ribopyranosyl thymine. scispace.com This allows for the optimization of reaction conditions and a deeper understanding of reaction kinetics. The development of high-throughput HPLC methods has further enhanced the efficiency of analyzing enzymatic reactions, enabling the rapid screening of numerous samples. researchgate.net
Table 1: HPLC Method Validation Parameters for Amine Analysis
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Intraday Precision (RSD) | 1.86% to 5.95% | d-nb.info |
| Interday Precision (RSD) | 2.08% to 5.96% | d-nb.info |
| Accuracy | 84.85% to 109.97% | nih.gov |
| Recovery Rate | 89.63% to 107.74% | nih.gov |
| Limit of Detection (LOD) | 0.01 to 0.10 mg/kg | nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. restek.com For non-volatile molecules like D-ribopyranosyl amine, derivatization is necessary to increase their volatility, allowing for their analysis by GC. csic.es This often involves converting the amine and hydroxyl groups into less polar, more volatile derivatives, such as trifluoroacetyl esters. cdnsciencepub.com The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shapes. restek.com However, specialized columns, such as those with base-modified polyethylene (B3416737) glycol or siloxane phases, have been developed to overcome these issues and provide robust and reproducible results. restek.com
GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, as it provides both separation and structural information. nih.gov This technique has been instrumental in the analysis of complex mixtures containing amine derivatives in various biological and food matrices. cdnsciencepub.comnih.gov
Advanced Chiral Separation Methods (e.g., Capillary Electrophoresis for Ribose Enantiomers)
The separation of enantiomers, or mirror-image isomers, is a significant challenge in analytical chemistry. rsc.org Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as rapid analysis times and low solvent consumption. bio-rad.comresearchgate.net In the context of ribose, CE has been successfully employed to separate its D- and L-enantiomers. researchgate.net This is often achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. researchgate.netmdpi.com The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and thus their separation. bio-rad.com
The development of sensitive CE methods has enabled the detection of very small amounts of one enantiomer in the presence of the other, which is crucial for determining enantiomeric purity. researchgate.net For instance, a CE method using 7-aminonaphthalene-1,3-disulfonic acid as a derivatization reagent and β-cyclodextrin as a chiral selector could detect as little as 0.35% of D-ribose in L-ribose. researchgate.net
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are vital for determining the precise three-dimensional structure of D-ribopyranosyl amine. These techniques probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. emerypharma.com It provides a wealth of information about the connectivity and spatial arrangement of atoms.
¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. acdlabs.com The chemical shift of a proton is influenced by the electron density of its surroundings. acdlabs.com For amines, the N-H proton signal can be broad and its position can vary depending on the solvent and concentration. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to identify N-H protons as they will exchange with deuterium and their signal will disappear from the spectrum. libretexts.orgmsu.edu
¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. udel.edu The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it. udel.edulibretexts.org Carbons attached to nitrogen atoms in amines typically appear in the 10-65 ppm range. libretexts.org
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide information about the connectivity between atoms. emerypharma.comnanalysis.com COSY spectra show correlations between coupled protons, while HSQC spectra reveal correlations between protons and their directly attached carbons. emerypharma.comnanalysis.com These experiments are invaluable for piecing together the complete structure of a molecule like D-ribopyranosyl amine. nih.govemerypharma.com
Table 2: Typical NMR Chemical Shift Ranges for Relevant Functional Groups
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Amine (N-H) | 0.5 - 5.0 | - | libretexts.org |
| C-N (in amines) | 2.3 - 3.0 | 10 - 65 | libretexts.org |
| C-O (in ethers/alcohols) | ~3.3 - 4.0 | 61 - 85 | udel.edu |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. rsc.org
In the study of D-ribopyranosyl amine and related compounds, MS is used to confirm the identity of synthesized molecules and to characterize reaction products and degradation products. nih.gov For example, electrospray ionization (ESI) mass spectrometry has been used to identify reaction intermediates and products in the synthesis of ribopyranosyl derivatives. core.ac.uk The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, including D-ribopyranosyl amine derivatives. anton-paar.comlibretexts.org This powerful technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. anton-paar.com
The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. libretexts.org By analyzing this pattern, scientists can construct a detailed three-dimensional model of the molecule's electron density, and from that, the arrangement of atoms. anton-paar.com
A study on N-(D-ribopyranosyl)alkanamides, which are derivatives of D-ribopyranosyl amine, utilized X-ray crystallography to investigate the influence of the ribose sugar on the N-glycosidic torsion angles. nih.govresearchgate.net The crystal structures of several of these alkanamides were solved, revealing important details about their molecular assembly and the factors controlling the conformation around the N-glycosidic bond. nih.govresearchgate.net This type of analysis is crucial for understanding the structural basis of the biological functions of N-linked glycoproteins, for which D-ribopyranosyl amine derivatives serve as analogs. nih.govresearchgate.net
Key Findings from X-ray Crystallographic Studies of D-Ribopyranosyl Amine Analogs:
Determination of the N-glycosidic torsion angles (ϕN). nih.gov
Understanding the influence of the C5-hydroxymethyl group and the configurations of hydroxyl groups at C2, C3, and C4 on the N-glycosidic torsion. nih.gov
Elucidation of the molecular packing and hydrogen bonding networks in the crystal lattice. researchgate.net
| Crystallographic Data for a D-Ribopyranosyl Amine Analog | |
| Parameter | Observation |
| N-Glycosidic Torsion (ϕN) | Shows significant deviation compared to hexopyranosyl alkanamides. nih.gov |
| Controlling Factors | C5-hydroxymethyl group and hydroxyl group configurations at C2, C3, and C4 stereocenters. nih.gov |
| This table summarizes findings from a study on N-(D-ribopyranosyl)alkanamides, which serve as important models for understanding D-ribopyranosyl amine derivatives. |
Emerging Analytical Tools for Complex Amino Sugar Systems
The field of amino sugar analysis is continually evolving, with new and improved methods being developed to tackle the challenges of analyzing complex biological samples. creative-proteomics.commtoz-biolabs.com
High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is a cornerstone of modern amino sugar analysis. creative-proteomics.comtandfonline.com Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are used for the determination of amino sugars in various samples. researchgate.net Reversed-phase HPLC following derivatization is another widely used approach. tandfonline.com A recent development involves the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ.Tag) for derivatization, which allows for the simultaneous measurement of amino sugars and amino acids. copernicus.orgcopernicus.org
Mass Spectrometry (MS) , particularly when coupled with chromatography (LC-MS or GC-MS), offers high sensitivity and specificity for the identification and quantification of amino sugars. creative-proteomics.comnih.gov High-resolution mass spectrometry provides precise mass measurements, aiding in the confident identification of compounds. creative-proteomics.com Isotope Ratio Mass Spectrometry (IRMS) coupled with liquid chromatography is an advanced technique used to trace the metabolic fate of isotopically labeled amino sugars. nih.govgwdguser.de
Capillary Electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of amino sugars, offering high efficiency and resolution.
Imaging Mass Spectrometry is an emerging technique that allows for the visualization of the spatial distribution of molecules, including amino sugars, within a sample. jst.go.jp This can provide valuable insights into the localization and function of these molecules in biological tissues. jst.go.jp
Biosensors are also being developed for the rapid and sensitive detection of biogenic amines and related compounds. nih.gov These devices offer the potential for real-time monitoring in various applications.
| Emerging Analytical Techniques for Amino Sugars | |
| Technique | Key Advantages |
| HPLC with Advanced Derivatization (e.g., AccQ.Tag) | Simultaneous analysis of amino sugars and amino acids. copernicus.orgcopernicus.org |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for confident identification. creative-proteomics.com |
| Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) | Tracing metabolic pathways of amino sugars. nih.govgwdguser.de |
| Imaging Mass Spectrometry | Visualization of spatial distribution in tissues. jst.go.jp |
| Biosensors | Rapid and sensitive detection. nih.gov |
Theoretical and Computational Studies of D Ribopyranosyl Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of D-ribopyranosyl amine and its derivatives. These methods, rooted in the fundamental principles of quantum mechanics, provide detailed insights into the electronic structure, reactivity, and spectroscopic characteristics of these molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure and reactivity of molecular systems, including those of D-ribopyranosyl amine. DFT methods are used to calculate various reactivity descriptors that shed light on the chemical behavior of these molecules.
Key reactivity descriptors derived from DFT calculations include:
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity (ω): This index quantifies the ability of a molecule to act as an electrophile. researchgate.net
Fukui Functions and Dual Descriptors: These are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com
DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-311++G(d,p), can effectively predict these reactivity parameters. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results, and comparisons with experimental data are often used for validation. mdpi.com For instance, studies on related amine systems have shown that DFT can predict reactivity trends, such as how electron-donating or withdrawing groups affect the stability of reaction products. researchgate.net The molecular electrostatic potential (MESP) is another valuable tool derived from DFT, which visually represents the charge distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.com
Below is a table showcasing typical global reactivity descriptors that can be calculated for D-ribopyranosyl amine using DFT. The values are illustrative and would be obtained from specific DFT calculations.
| Descriptor | Symbol | Formula | Significance |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness | S | 1 / η | Reciprocal of hardness |
| Electrophilicity Index | ω | μ2 / (2η) | Electrophilic character |
| Electronegativity | χ | -μ | Electron attracting power |
Data would be populated from specific DFT calculations on D-Ribopyranosyl amine.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles without empirical parameters, are instrumental in predicting spectroscopic parameters of molecules like D-ribopyranosyl amine. scribd.com These methods are particularly valuable for interpreting experimental spectra and for characterizing molecules for which experimental data is scarce.
NMR Chemical Shift Prediction: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a critical application of ab initio calculations. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used ab initio technique for this purpose. modgraph.co.uk While these calculations can be computationally intensive, they often provide accurate predictions for ¹H and ¹³C chemical shifts. modgraph.co.uknih.gov However, predicting the chemical shifts of labile protons, such as those in NH groups, can be challenging and may show larger deviations from experimental values. nih.gov The accuracy of the predictions is sensitive to the choice of the theoretical level and basis set. modgraph.co.uknih.gov Fragment-based ab initio approaches have also been developed to make these calculations more feasible for larger systems like nucleic acids and their complexes. researchgate.net
Vibrational Frequency Prediction: Ab initio methods are also employed to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign experimental spectral bands to specific molecular vibrations. nih.govias.ac.in It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors. ias.ac.in The choice of method, such as Hartree-Fock (HF) or Møller-Plesset second-order perturbation theory (MP2), and the basis set significantly impacts the accuracy of the predicted frequencies. sioc-journal.cndtic.mil For instance, post-SCF methods like MP2 are often required for accurate force field and frequency calculations. dtic.mil
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of D-ribopyranosyl amine systems, complementing the static picture offered by quantum chemical calculations. These methods allow for the exploration of conformational landscapes, the influence of solvent, and interactions with biological macromolecules.
Conformational Analysis of D-Ribopyranosyl Amine Ring
The pyranose ring of D-ribopyranosyl amine can adopt various conformations, with the chair conformations (⁴C₁ and ¹C₄) being the most common. researchgate.net Conformational analysis aims to determine the relative stabilities of these conformers and the energy barriers between them.
The following table illustrates the two primary chair conformations of the D-ribopyranosyl amine ring.
| Conformation | Description | Key Feature |
| ⁴C₁ | The ring carbon C4 is above the plane and C1 is below. | Typically places larger substituents in equatorial positions. |
| ¹C₄ | The ring carbon C1 is above the plane and C4 is below. | Often less stable due to axial positioning of substituents. |
Molecular Dynamics Simulations of D-Ribopyranosyl Amine in Solution and Biological Systems
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules in a simulated environment, such as in solution or within a biological system. nih.govrsc.org MD simulations can provide detailed information about the conformational dynamics, solvation, and interactions of D-ribopyranosyl amine at an atomistic level.
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. nih.gov This allows for the observation of how D-ribopyranosyl amine molecules move, change conformation, and interact with solvent molecules (e.g., water) or surrounding biological components over time. semanticscholar.orgmdpi.com These simulations can reveal, for example, the formation of hydrogen bonds between the amine and water molecules, and how the solvent affects the conformational preferences of the pyranose ring. frontiersin.org When studying D-ribopyranosyl amine in biological systems, MD simulations can elucidate its behavior within complex environments like cell membranes or near proteins. nih.gov
Docking Studies with Biological Targets (e.g., enzymes, nucleic acids)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as D-ribopyranosyl amine) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. frontiersin.orgnih.gov Docking studies are crucial for understanding the potential biological roles of D-ribopyranosyl amine and for designing new molecules with specific biological activities.
The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. frontiersin.org Successful docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ajgreenchem.com For example, docking studies could be used to investigate how D-ribopyranosyl amine or its derivatives might interact with the active site of an enzyme, potentially acting as an inhibitor. nih.gov Similarly, docking could explore the binding of these molecules to specific structures within DNA or RNA. nih.govresearchgate.net The results of docking studies can guide further experimental investigations and the rational design of new therapeutic agents. frontiersin.orgajgreenchem.com
A hypothetical docking result for D-ribopyranosyl amine with an enzyme active site is summarized in the table below.
| Parameter | Value | Unit | Significance |
| Binding Energy | -7.5 | kcal/mol | Strength of the interaction |
| Hydrogen Bonds | 3 | Count | Key stabilizing interactions |
| Interacting Residues | ASN102, GLU210, TYR250 | Specific amino acids in the binding pocket |
This data is illustrative and would be generated from a specific docking calculation.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating the intricate step-by-step processes of chemical reactions involving D-ribopyranosyl amine and its derivatives. By modeling the interactions of atoms and electrons, these methods can map out the most likely pathways for a reaction, identify crucial intermediates, and calculate the energy changes along the way. This granular insight is fundamental for understanding reactivity, optimizing reaction conditions, and predicting the behavior of these complex biomolecules.
Transition State Analysis and Reaction Energetics
The elucidation of a reaction mechanism through computational means hinges on mapping the potential energy surface (PES) of the reacting system. The path of lowest energy connecting reactants to products on this surface is known as the reaction coordinate. ucsb.edu The point of highest energy along this path is the transition state, a fleeting, unstable arrangement of atoms that represents the energetic bottleneck of the reaction. masterorganicchemistry.com
Reaction Phases and Energetics: A detailed analysis of the reaction mechanism can be broken down into distinct phases: a preparation phase where reactants adjust their conformations, a transition state phase where bond-breaking and bond-forming occur, and a product adjustment phase where the newly formed molecules relax to their stable forms. smu.edu For reactions involving D-ribopyranosyl amine, such as glycosylation or enzymatic transformations, understanding the energetics of each phase is crucial. For instance, in enzymatic reactions involving amine nucleophiles, computational studies have shown that the charge on the amine in the transition state is a critical factor. nih.gov In some ribosome-catalyzed reactions, the transition state involves a neutral amine nucleophile, suggesting that the enzyme environment facilitates deprotonation to a degree that matches the formation of the new carbon-nitrogen bond. nih.gov This contrasts with many uncatalyzed reactions in solution where significant positive charge develops on the amine in the transition state. nih.gov
The table below illustrates a hypothetical energy profile for a reaction involving a D-ribopyranosyl amine derivative, highlighting the key energetic parameters calculated computationally.
| Reaction State | Description | Relative Energy (kJ/mol) |
| Reactants | Starting D-ribopyranosyl amine + Reagent | 0 |
| Transition State | Highest energy point; partial bonds | +201.6 |
| Products | Final modified D-ribopyranosyl amine | -73.7 |
| Activation Energy (ΔG‡) | Energy barrier to be overcome (Transition State - Reactants) | +201.6 |
| Reaction Free Energy (ΔG) | Overall energy change (Products - Reactants) | -73.7 |
This interactive table is based on a sample calculation for a molecular isomerization, illustrating the principles of reaction energetics. ucsb.edu
Solvent Effects and Implicit/Explicit Solvation Models
The solvent environment can dramatically influence the mechanism and energetics of a reaction. weebly.com Solvation affects the stability of reactants, products, and, most importantly, the transition state. A change in solvent can alter reaction rates by orders of magnitude and can even switch the reaction to a completely different mechanistic pathway. researchgate.net For example, studies on related phosphate (B84403) transfer reactions show that changing the solvent from water to a less polar one like ethanol (B145695) can shift the mechanism from a concerted process to an associative one. researchgate.net Computational models must, therefore, account for these crucial solvent effects.
There are two primary approaches to modeling solvation in computational chemistry:
Implicit Solvation Models: Also known as continuum models, these methods approximate the solvent as a continuous, uniform medium characterized by physical properties like its dielectric constant. cpts.com.ua The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. Common implicit models include:
Polarizable Continuum Model (PCM): and its variant, the Integral Equation Formalism PCM (IEFPCM).
SMD Model: A widely used model where "D" stands for density, which is based on the quantum mechanical charge density of a solute. cpts.com.uacuni.cz
These models are computationally efficient and provide a good first approximation of solvent effects, particularly for non-specific solute-solvent interactions. cpts.com.ua
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. cpts.com.ua This "supermolecular" approach allows for the direct simulation of specific interactions like hydrogen bonding between the solute (e.g., the amine and hydroxyl groups of D-ribopyranosyl amine) and the solvent molecules. While this method is more physically realistic and can capture nuances that implicit models miss, it is significantly more computationally expensive due to the large number of atoms involved. cpts.com.ua
The choice between an implicit and explicit model depends on the specific research question and available computational resources, as summarized in the table below.
| Model Type | Principle | Advantages | Disadvantages |
| Implicit (Continuum) | Solute is in a cavity within a continuous dielectric medium. cpts.com.ua | Computationally efficient; good for general electrostatic effects. | Cannot model specific interactions like hydrogen bonds; ignores solvent structure. |
| Explicit (Supermolecular) | Individual solvent molecules are included in the simulation. cpts.com.ua | High physical realism; accurately models specific solute-solvent interactions. | Very high computational cost; requires extensive sampling of solvent configurations. |
Structure-Activity Relationship (SAR) and De Novo Design through Computational Methods
Computational methods are indispensable in modern drug discovery and molecular design, enabling the systematic exploration of how a molecule's structure relates to its biological function. This is particularly relevant for systems like D-ribopyranosyl amine, where derivatives can be designed to interact with specific biological targets.
Structure-Activity Relationship (SAR): SAR is the study of how modifications to a molecule's chemical structure affect its biological activity. researchgate.netdrugdesign.org By making systematic changes to a lead compound—such as altering functional groups, changing ring sizes, or adding substituents—chemists can build a profile of which structural features are essential for activity. drugdesign.org
For D-ribopyranosyl amine systems, computational SAR studies can model how different substitutions on the pyranose ring or the amine group influence binding to a target protein. For example, in a study on adenosine (B11128) kinase from Mycobacterium tuberculosis, various analogs, including 9-[β-D-ribopyranosyl]-adenine, were analyzed to probe the shape and properties of the enzyme's active site. nih.gov Such analyses help identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guide the design of more potent and selective inhibitors. nih.gov
The table below outlines common structural modifications and their generally anticipated effects on a molecule's biological activity.
| Structural Modification | Potential Effect on Activity | Rationale |
| Add Hydrophobic Group | Increase or decrease binding | May fit into a hydrophobic pocket on the target protein, increasing affinity. drugdesign.org |
| Add H-bond Donor/Acceptor | Increase binding specificity | Can form a new, stabilizing hydrogen bond with the target. drugdesign.org |
| Change Ring Size | Alter conformational flexibility | A more flexible or rigid ring may fit better into the binding site. |
| Introduce Isosteres | Retain activity with modified properties | Replacing a functional group with another of similar size and electronics can improve pharmacokinetic properties. |
De Novo Design: While SAR focuses on modifying existing molecules, de novo design aims to create entirely new molecules from scratch using computational algorithms. mdpi.comresearchgate.net This process typically involves two components:
A generative algorithm: This component builds new molecular structures, either atom-by-atom or by combining pre-defined fragments within the constraints of a target's binding site.
A scoring function: This component evaluates the generated molecules, predicting their binding affinity, stability, and other desired properties.
Modern de novo design often employs sophisticated techniques like deep generative neural networks to explore vast regions of chemical space and design novel molecules with high predicted activity. researchgate.net Other advanced methods use learned surface fingerprints to design molecules that are perfectly complementary in shape and chemical properties to a target protein's surface, facilitating highly specific binding interactions. nih.gov These approaches can accelerate the discovery of novel therapeutic agents based on scaffolds like D-ribopyranosyl amine by computationally prescreening millions of potential structures to identify the most promising candidates for synthesis and testing. researchgate.net
Q & A
Q. What are the standard synthetic routes for producing D-ribopyranosyl amine, and how can their purity be validated?
Methodological Answer: D-Ribopyranosyl amine is typically synthesized via glycosylation reactions using protected ribose derivatives. For example, stereoselective synthesis involves coupling ribopyranosyl donors (e.g., trichloroacetimidates) with amine-containing acceptors under catalytic conditions (e.g., BF₃·Et₂O) . Purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., ¹³C NMR to confirm anomeric configuration, as shown in Table III of ).
Q. How is D-ribopyranosyl amine characterized structurally, and what analytical techniques are essential?
Methodological Answer: Structural characterization relies on ¹H/¹³C NMR for stereochemical confirmation (e.g., δ ~100–110 ppm for anomeric carbons) and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography may resolve ambiguous configurations, particularly for disaccharide derivatives .
Q. What safety protocols are recommended for handling D-ribopyranosyl amine in laboratory settings?
Methodological Answer: Acute toxicity studies in mice (e.g., single oral dose up to 2,000 mg/kg) suggest moderate safety, but researchers should adhere to BSL-1 guidelines, use PPE, and implement waste neutralization protocols (e.g., acidic hydrolysis for amine degradation) .
Q. How can researchers access authoritative spectral data or reference standards for D-ribopyranosyl amine?
Methodological Answer: Public databases like PubChem provide InChI keys and 3D structures (e.g., UQKXGJSZRSHLBF-FDDDBJFASA-N) . For NMR reference standards, cross-validate data with peer-reviewed syntheses (e.g., δ 5.2–5.5 ppm for α-anomeric protons) .
Advanced Research Questions
Q. What challenges arise in stereoselective synthesis of D-ribopyranosyl amine derivatives, and how can they be resolved?
Methodological Answer: Competing anomeric configurations (α/β) often occur due to ribose’s conformational flexibility. Strategies include using bulky protecting groups (e.g., benzoyl) to bias reactivity or low-temperature glycosylation (-40°C) to favor kinetic products. ¹³C NMR assignments (Table III in ) and DFT calculations can guide optimization.
Q. How do toxicity mechanisms of D-ribopyranosyl amine derivatives vary across biological models, and how should experimental designs account for this?
Methodological Answer: In murine models, LD₅₀ values and histopathology (e.g., liver/kidney biomarkers) must be compared to in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells). Dose-response studies should include negative controls (e.g., saline) and positive controls (e.g., known hepatotoxins) .
Q. What computational tools are effective for predicting D-ribopyranosyl amine stability in aqueous solutions?
Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) model hydrolysis rates under varying pH/temperature. Pair with experimental validation via LC-MS to detect degradation products (e.g., ribose and free amine) .
Q. How can conflicting NMR data for D-ribopyranosyl amine derivatives be reconciled in published studies?
Methodological Answer: Discrepancies often stem from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. Cross-reference with HSQC/TOCSY experiments to resolve signal overlap. For example, δ 131.5 ppm in CDCl₃ may shift to 130.9 ppm in DMSO due to hydrogen bonding .
Q. What strategies optimize the incorporation of D-ribopyranosyl amine into glycoconjugates for drug delivery?
Methodological Answer: Use "click chemistry" (e.g., CuAAC) for site-specific conjugation. Monitor coupling efficiency via MALDI-TOF and cellular uptake via fluorescence tagging (e.g., FITC-labeled derivatives) .
How can FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate high-impact research questions on D-ribopyranosyl amine?
Methodological Answer: Align questions with gaps in glycobiology, such as "How does D-ribopyranosyl amine’s conformational flexibility affect its binding to lectins compared to ribofuranosyl analogs?" Use PICO frameworks to define variables (e.g., Population: enzyme targets; Intervention: structural analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
